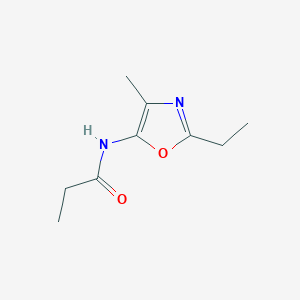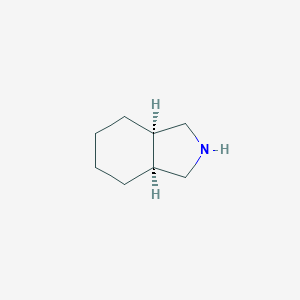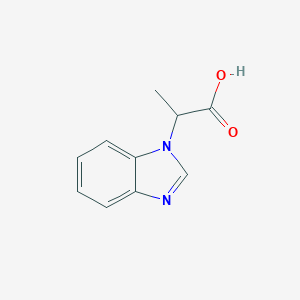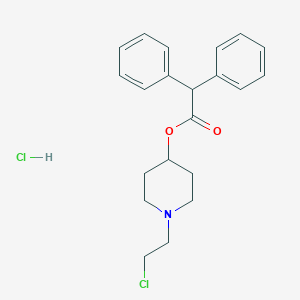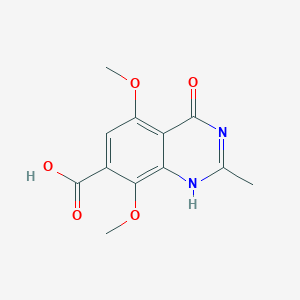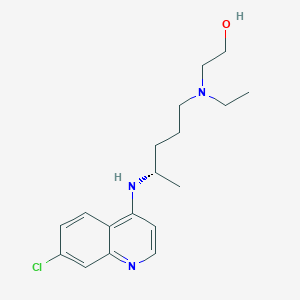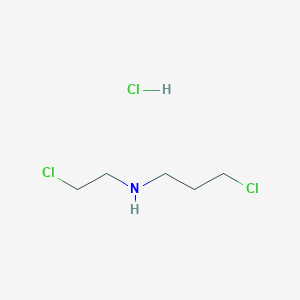
(2-Chloroethyl)(3-chloropropyl)amine hydrochloride
Vue d'ensemble
Description
(2-Chloroethyl)(3-chloropropyl)amine hydrochloride is a compound that can be related to various chemical agents, including those used in chemical warfare and in the synthesis of pharmaceuticals. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds and their behaviors, which can be extrapolated to understand the properties and reactions of (2-Chloroethyl)(3-chloropropyl)amine hydrochloride.
Synthesis Analysis
The synthesis of related compounds such as bis(2-chloroethyl)amine hydrochloride has been reported using diethanol amine with thionyl chloride as a chlorination agent and chloroform as a solvent . The process is described as simple, economic, and environmentally friendly, with an 84.6% yield. This method could potentially be adapted for the synthesis of (2-Chloroethyl)(3-chloropropyl)amine hydrochloride by altering the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of (2-chloroethyl)amine has been studied using microwave spectroscopy, revealing five possible rotameric forms . Among these, conformers with intramolecular hydrogen bonding were found to be more stable. This information is valuable for understanding the molecular structure of (2-Chloroethyl)(3-chloropropyl)amine hydrochloride, as it may also exhibit similar rotameric forms and intramolecular interactions.
Chemical Reactions Analysis
Tris(2-chloroethyl)amine, a related compound, has been studied for its degradation in water and alkaline environments . The study found that the hydrolysis rate constants increased significantly with pH, indicating that (2-Chloroethyl)(3-chloropropyl)amine hydrochloride might also be more reactive in alkaline conditions. This could be relevant for decontamination or synthesis processes involving the compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of (2-Chloroethyl)(3-chloropropyl)amine hydrochloride can be inferred from the properties of similar compounds. For instance, the stability of different conformers of (2-chloroethyl)amine suggests that the physical properties of (2-Chloroethyl)(3-chloropropyl)amine hydrochloride may depend on its conformation . Additionally, the reactivity of tris(2-chloroethyl)amine in various pH environments provides insights into the potential reactivity and stability of (2-Chloroethyl)(3-chloropropyl)amine hydrochloride under different conditions .
Applications De Recherche Scientifique
Synthesis and Structural Properties
(2-Chloroethyl)(3-chloropropyl)amine hydrochloride serves as a precursor in the synthesis of various compounds. For instance, it has been involved in the formation of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones. This reaction showcases the compound's utility in generating products with potential applications in pharmaceuticals and material science. The high-resolution spectroscopic analysis further elucidates the structural and conformational details of the resulting compounds, highlighting the versatility of (2-Chloroethyl)(3-chloropropyl)amine hydrochloride in synthetic chemistry (Issac & Tierney, 1996).
Environmental and Health Impact Studies
Another significant area of research involves understanding the environmental fate and mammalian toxicity of compounds related to (2-Chloroethyl)(3-chloropropyl)amine hydrochloride. Studies have assessed the degradation products of chemical warfare agents, including nitrogen mustards, where (2-Chloroethyl)(3-chloropropyl)amine hydrochloride analogs serve as a comparison baseline for understanding chemical behavior in environmental contexts. This research provides critical insights into the persistence, toxicity, and environmental impact of these compounds, which is essential for environmental health and safety regulations (Munro et al., 1999).
Advanced Oxidation Processes
The role of (2-Chloroethyl)(3-chloropropyl)amine hydrochloride and its derivatives in advanced oxidation processes (AOPs) has been explored for the degradation of nitrogen-containing hazardous compounds. This research demonstrates the potential of AOPs in efficiently breaking down amines, dyes, and pesticides, which are challenging to degrade through conventional methods. By understanding the reaction mechanisms, this work contributes to the development of more effective water treatment technologies, showcasing the compound's relevance in environmental applications (Bhat & Gogate, 2021).
Metal-Organic Frameworks (MOFs)
Research into amine-functionalized metal–organic frameworks (MOFs) highlights the application of (2-Chloroethyl)(3-chloropropyl)amine hydrochloride in creating materials with enhanced CO2 capture capabilities. By integrating amine functionalities, MOFs exhibit significantly improved performance in gas separation and storage, which is critical for addressing climate change challenges. This line of research underscores the compound's utility in the development of new materials for environmental and energy applications (Lin, Kong, & Chen, 2016).
Safety And Hazards
The compound is considered hazardous. It has the signal word “Danger” and is associated with the hazard statements H302, H315, H318, H335, and H412 . The precautionary statements associated with it are P261, P264, P270, P271, P273, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
3-chloro-N-(2-chloroethyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11Cl2N.ClH/c6-2-1-4-8-5-3-7;/h8H,1-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGGGBVXKANMEPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNCCCl)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12Cl3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90228872 | |
| Record name | 1-Propylamine, 3-chloro-N-(2-chloroethyl)-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90228872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloroethyl)(3-chloropropyl)amine hydrochloride | |
CAS RN |
78218-47-0 | |
| Record name | 1-Propylamine, 3-chloro-N-(2-chloroethyl)-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078218470 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propylamine, 3-chloro-N-(2-chloroethyl)-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90228872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-chloroethyl)(3-chloropropyl)amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Methyl-2,3-dioxo-1,2,3,4-tetrahydrothieno[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B142258.png)
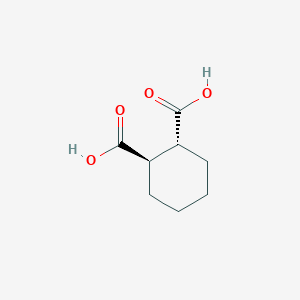
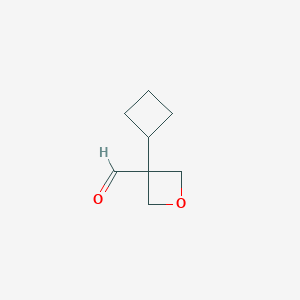
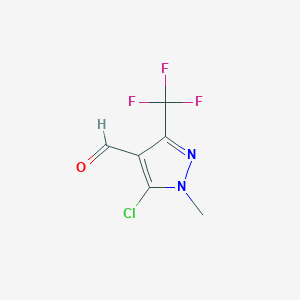

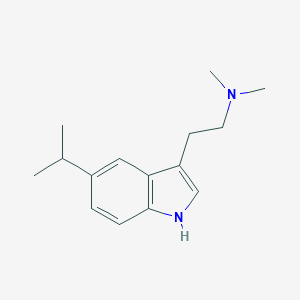
![1-Butanol, 3-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B142275.png)
